![molecular formula C19H22FNO2S B2802166 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide CAS No. 1286717-66-5](/img/structure/B2802166.png)
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as 'FTAA' and has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Carcinogenicity Evaluation of Thiophene Analogues
Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including N-(5-phenylthiophen-2-yl)acetamide, were assessed using the Ames Salmonella reverse-mutation assay and the Styles cell-transformation assay. The studies aimed to determine the carcinogenic potential of these compounds in vitro, shedding light on the structure-activity relationships of aromatic carcinogens and their thiophene analogues (Ashby et al., 1978).
Synthesis of Fluorinated Biphenyl Derivatives
Research on the synthesis of fluorinated biphenyl derivatives, such as 2-fluoro-4-bromobiphenyl, has been conducted to develop practical and scalable synthetic routes. These compounds are key intermediates in the manufacture of pharmaceuticals like flurbiprofen. The synthesis involves cross-coupling reactions and diazotization, highlighting the challenges and innovations in the synthesis of fluorinated organic compounds (Qiu et al., 2009).
Advanced Oxidation Processes for Acetaminophen Degradation
A review focused on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) discusses the kinetics, mechanisms, and by-products of ACT degradation. The study emphasizes the environmental implications of ACT and its by-products, contributing to the development of more effective water treatment technologies (Qutob et al., 2022).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYFYSKLDQQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CSC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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